N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
This compound features a benzamide core substituted with a 2,5-dioxopyrrolidine moiety at the para position and a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl group at the amide nitrogen. The structure combines a heterocyclic benzothiazole fused with a dioxane ring and a dioxopyrrolidine group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c24-17-5-6-18(25)23(17)12-3-1-11(2-4-12)19(26)22-20-21-13-9-14-15(10-16(13)29-20)28-8-7-27-14/h1-4,9-10H,5-8H2,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWBWGBMZOPHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole moiety linked to a dioxin and a pyrrolidine derivative. Its molecular formula is with a molecular weight of approximately 397.5 g/mol. The structural diversity allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis and other pathogenic bacteria. A study highlighted that benzothiazole derivatives demonstrated substantial antitubercular activity with minimum inhibitory concentrations (MIC) comparable to established drugs like isoniazid and rifampicin .
Anticancer Potential
Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds containing similar functional groups were tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Results indicated moderate to strong antiproliferative effects, suggesting that these compounds might inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Mechanism of Action
The biological activity of this compound can be attributed to its ability to interact with specific targets within cells. For instance:
- Inhibition of Enzymatic Activity : Some studies suggest that benzothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : The compound may also interact with DNA or RNA structures within cells, disrupting replication and transcription processes.
Case Studies
Scientific Research Applications
Structural Characteristics
The compound features a unique molecular structure that contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 389.5 g/mol. Key structural components include:
- Benzothiazole moiety : Known for its role in various biological activities.
- Dioxin structure : Enhances chemical reactivity and potential biological effects.
- Pyrrolidine ring : Imparts specific pharmacological properties.
The biological activity of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been explored in several studies:
1. Anticancer Properties
- Preliminary studies indicate the compound exhibits antiproliferative effects against various cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.
2. Anti-inflammatory Effects
- The compound has shown potential in inhibiting inflammatory pathways. Specifically, it can reduce the release of interleukin-1 beta (IL-1β), suggesting a role in modulating inflammatory responses. This activity is particularly relevant in conditions characterized by chronic inflammation.
3. Neuroprotective Effects
- Research indicates that the compound may possess neuroprotective properties. It has been suggested that it could help mitigate neuronal damage in models of neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation.
Case Study 2: Inflammatory Response Modulation
In vitro experiments assessed the compound's impact on macrophage activation and cytokine production. The findings indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.
| Activity Type | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Inhibition of cell proliferation and apoptosis | High |
| Anti-inflammatory | Reduction of IL-1β release | Moderate to High |
| Neuroprotective | Mitigation of neuronal damage | Under investigation |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
Core Structure
- Target Compound: Benzamide linked to a dihydrodioxinobenzothiazole and 2,5-dioxopyrrolidine.
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-Dioxopyrrolidin-1-yl)Benzamide (MPPB): Shares the 4-(2,5-dioxopyrrolidin-1-yl)benzamide core but substitutes the dihydrodioxinobenzothiazole with a 2,5-dimethylpyrrole group .
- Compound 11 (): Benzamido-pyrazolo-pyrimidine fused with a naphthalinothiazole, differing in heterocyclic substituents .
Substituent Effects
- The 2,5-dimethylpyrrole in MPPB enhances monoclonal antibody production by increasing glucose uptake and ATP levels in CHO cells, while suppressing galactosylation (a critical quality attribute for therapeutic antibodies) .
Key Observations :
- Substituents like cyano (CN) or ethoxy groups (e.g., Compound 12) influence melting points and spectral profiles, suggesting that the dioxopyrrolidine in the target compound may similarly affect its physical properties .
Structure-Activity Relationships (SAR)
- MPPB : The 2,5-dimethylpyrrole group is essential for enhancing antibody production, while modifications to the dioxopyrrolidine or benzamide core may reduce activity .
- Heterocyclic Systems : Benzothiazole and pyrimidine derivatives () show that electron-withdrawing groups (e.g., CN in Compound 12) improve thermal stability, which could be relevant for the target compound’s dioxopyrrolidine moiety .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization to form the dioxino-benzothiazole core and subsequent amide coupling. Critical parameters include temperature (often 60–100°C), solvent choice (e.g., DMF or THF), and reaction time (24–72 hours). Optimization requires iterative adjustments using techniques like thin-layer chromatography (TLC) to monitor intermediate purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for structural confirmation. Differential Scanning Calorimetry (DSC) assesses thermal stability, while High-Performance Liquid Chromatography (HPLC) ensures >95% purity. Infrared (IR) spectroscopy verifies functional groups like the pyrrolidinedione carbonyl .
Q. How can researchers access reliable structural data for this compound?
PubChem and ChemBK provide validated structural data, including CAS registry numbers (e.g., 44086933) and crystallographic information. Cross-referencing with synthetic intermediates’ NMR shifts in peer-reviewed literature is advised to avoid errors .
Advanced Research Questions
Q. What computational methods can predict reaction pathways for optimizing synthesis efficiency?
Quantum chemical calculations (e.g., DFT) model reaction mechanisms, while cheminformatics tools identify optimal conditions (e.g., solvent polarity, catalyst loading). Platforms like ICReDD integrate computational path-searching with experimental validation to reduce trial-and-error cycles .
Q. How can contradictory data in reaction yields or purity be systematically resolved?
Employ Design of Experiments (DoE) methodologies to isolate variables (e.g., temperature vs. catalyst). Statistical tools like response surface methodology (RSM) quantify interactions between parameters. For example, a Central Composite Design (CCD) can optimize yield while minimizing by-products .
Q. What strategies are used to hypothesize biological targets for this compound?
Molecular docking studies (using AutoDock Vina or Schrödinger) predict interactions with enzymes like kinases or proteases. In vitro assays (e.g., enzyme inhibition screens) validate hypotheses. Structural analogs with benzothiazole moieties suggest potential activity against neurodegenerative or oncological targets .
Q. How can stability issues (e.g., hydrolysis of the pyrrolidinedione group) be mitigated during storage?
Conduct accelerated stability studies under varied pH, humidity, and temperature. Lyophilization improves stability in solid form, while inert atmosphere storage (argon) prevents oxidation. Degradation products are identified via LC-MS and addressed through formulation adjustments .
Methodological Guidance
Q. What experimental protocols ensure reproducibility in multi-step syntheses?
- Step 1: Standardize starting material purity (≥98% via HPLC).
- Step 2: Use anhydrous solvents and inert gas (N₂/Ar) for moisture-sensitive steps.
- Step 3: Document reaction monitoring intervals (e.g., TLC every 2 hours).
- Step 4: Validate final product with orthogonal techniques (NMR + HRMS) .
Q. How should researchers approach scaling up synthesis without compromising yield?
Pilot studies in continuous-flow reactors enhance heat/mass transfer. Kinetic analysis identifies rate-limiting steps (e.g., amide coupling), which are optimized via catalyst screening (e.g., HATU vs. EDCI). Process Analytical Technology (PAT) tools like in-line IR track intermediates in real time .
Data Interpretation and Validation
Q. What statistical approaches validate the significance of biological activity data?
Use ANOVA for dose-response assays (e.g., IC₅₀ comparisons) and Benjamini-Hochberg correction for high-throughput screens. Replicate experiments (n ≥ 3) and report confidence intervals (95%) to address variability .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction determines absolute configuration. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous compounds. Density Functional Theory (DFT)-optimized geometries validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
